molecular formula C20H20N2O6S B360340 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 775310-00-4

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B360340
CAS No.: 775310-00-4
M. Wt: 416.4g/mol
InChI Key: MEYLYUGGAIXSEP-UHFFFAOYSA-N
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Description

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. The reaction is often catalyzed by N,N’-carbonyldiimidazole to activate the carboxylic acid group . The subsequent modification with sulfamoylphenyl derivatives is carried out under mild conditions to ensure the stability of the chromen-2-one structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and sulfonation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one structure to dihydrochromen derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of the chromen-2-one moiety with a sulfamoylphenyl group, which imparts distinct biological activities and chemical reactivity. This combination enhances its potential as a multifunctional compound in various research and industrial applications.

Properties

CAS No.

775310-00-4

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C20H20N2O6S/c1-13-10-20(24)28-18-11-15(4-7-17(13)18)27-12-19(23)22-9-8-14-2-5-16(6-3-14)29(21,25)26/h2-7,10-11H,8-9,12H2,1H3,(H,22,23)(H2,21,25,26)

InChI Key

MEYLYUGGAIXSEP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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